4-Bromo-5-cyclopropylthiophene-2-carboxylic acid
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Description
Synthesis Analysis
The synthesis of this compound involves three successive direct lithiations and a bromination reaction starting from thiophene. These lithiation reactions occur at low temperatures (−78 °C to room temperature) over varying time periods based on electrophile reactivity. The overall yield of this four-step protocol starting from thiophene is approximately 47% .Chemical Reactions Analysis
The bromination reaction on 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, carried out using two equivalents of Br2 and acetic acid in CHCl3, yields 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide with an 80% yield .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as “4-Bromo-5-cyclopropylthiophene-2-carboxylic acid”, have been the focus of many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Drugs
Thiophene derivatives exhibit anti-inflammatory properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Anticancer Properties
Thiophene derivatives also exhibit anticancer properties . The development of new anticancer drugs often involves the synthesis of thiophene derivatives .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes “4-Bromo-5-cyclopropylthiophene-2-carboxylic acid” a potential candidate for use in electronic devices .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of OLEDs . The unique properties of thiophene make it suitable for use in light-emitting devices .
Synthesis of Regioregular Thiophene-Based Conjugated Polymers
“4-Bromo-5-cyclopropylthiophene-2-carboxylic acid” could potentially be used in the synthesis of regioregular thiophene-based conjugated polymers . These polymers have exceptional optical and conductive properties, making them useful for electronic applications .
properties
IUPAC Name |
4-bromo-5-cyclopropylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-5-3-6(8(10)11)12-7(5)4-1-2-4/h3-4H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVRPFJRNYGCKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(S2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-cyclopropylthiophene-2-carboxylic acid |
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